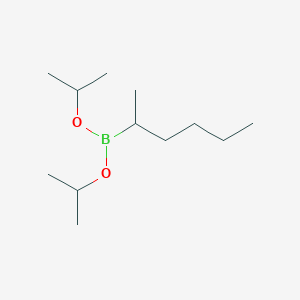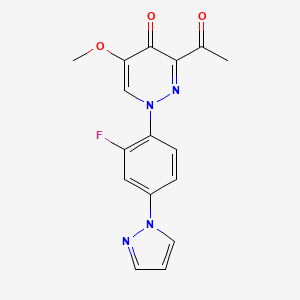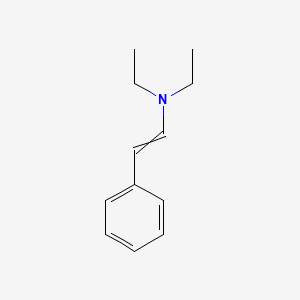
N,N-diethylstyrylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylstyrylamine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a styryl group attached to a diethylamine moiety. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diethylstyrylamine can be synthesized through several methods. One common approach involves the reaction of styrene with diethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The use of a solvent such as ethanol or methanol can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, diethylstyrylamine is produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the gradual addition of styrene and diethylamine into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylstyrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the styryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in various amine derivatives.
Substitution: Leads to the formation of halogenated styrylamines.
Aplicaciones Científicas De Investigación
N,N-diethylstyrylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals .
Mecanismo De Acción
N,N-diethylstyrylamine exerts its effects through interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The compound’s mechanism of action often involves the modulation of signaling pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethylamine: Lacks the styryl group, making it less aromatic.
Styrene: Does not contain the diethylamine moiety, limiting its reactivity in certain reactions.
N,N-Dimethylstyrylamine: Similar structure but with methyl groups instead of ethyl groups, affecting its chemical properties
Uniqueness
N,N-diethylstyrylamine’s unique combination of a styryl group and a diethylamine moiety gives it distinct aromatic and reactive properties. This makes it particularly useful in organic synthesis and industrial applications, where its specific reactivity can be leveraged .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N,N-diethyl-2-phenylethenamine |
InChI |
InChI=1S/C12H17N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clave InChI |
DPLUMPJQXVYXBH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8531217.png)
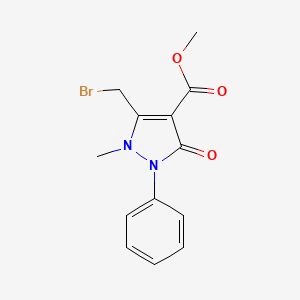
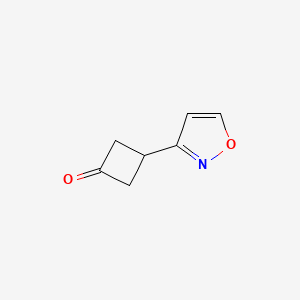
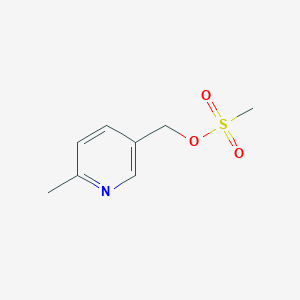
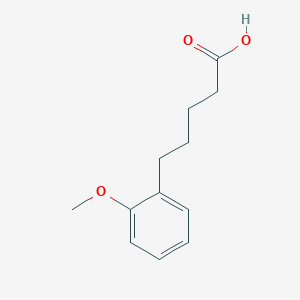

![Acetamide, N-[4-cyano-2-nitro-6-(phenylmethoxy)phenyl]-](/img/structure/B8531272.png)
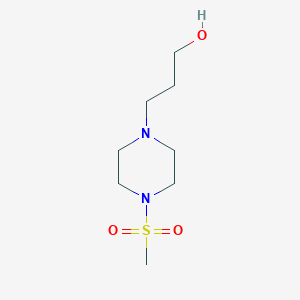
![tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate](/img/structure/B8531282.png)
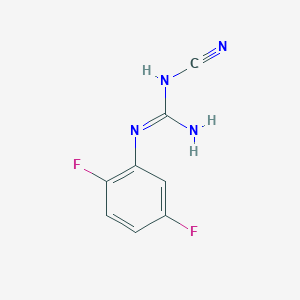
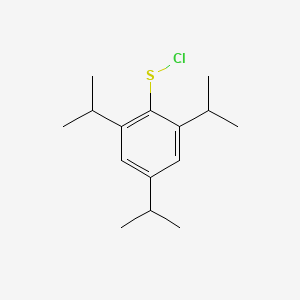
![tert-Butyl 4-((1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B8531300.png)
